molecular formula C20H17FO3 B14282396 5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one CAS No. 154931-14-3

5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one

Cat. No.: B14282396
CAS No.: 154931-14-3
M. Wt: 324.3 g/mol
InChI Key: PAVGRSMRJBITMF-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one is a synthetic organic compound belonging to the pyranone family. Compounds in this family are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyranone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of Fluorine: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Functional Group Modifications: Hydroxylation and phenylation steps can be performed using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalyst Selection: Using efficient catalysts to speed up the reaction.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure the desired product formation.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, H2O2.

    Reducing Agents: NaBH4, LiAlH4.

    Catalysts: Pd/C, PtO2.

    Solvents: Acetone, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting Cellular Pathways: Influencing signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-phenyl-2H-pyran-2-one: Lacks the fluorine and trimethylphenyl groups.

    5-Fluoro-4-hydroxy-6-phenyl-2H-pyran-2-one: Similar structure but without the trimethylphenyl group.

    4-Hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one: Similar structure but without the fluorine atom.

Uniqueness

5-Fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)-2H-pyran-2-one is unique due to the presence of both fluorine and trimethylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

154931-14-3

Molecular Formula

C20H17FO3

Molecular Weight

324.3 g/mol

IUPAC Name

5-fluoro-4-hydroxy-6-phenyl-3-(2,4,6-trimethylphenyl)pyran-2-one

InChI

InChI=1S/C20H17FO3/c1-11-9-12(2)15(13(3)10-11)16-18(22)17(21)19(24-20(16)23)14-7-5-4-6-8-14/h4-10,22H,1-3H3

InChI Key

PAVGRSMRJBITMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(C(=C(OC2=O)C3=CC=CC=C3)F)O)C

Origin of Product

United States

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